molecular formula C12H10FNO3 B11765479 Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B11765479
M. Wt: 235.21 g/mol
InChI Key: FJEZPEGSDJPUDM-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorophenyl group and a methyloxazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate
  • Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate
  • Methyl 2-(4-methylphenyl)-5-methyloxazole-4-carboxylate

Uniqueness

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)14-11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI Key

FJEZPEGSDJPUDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

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